2-(2-Methoxyphenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC15072338
Molecular Formula: C16H12N4OS
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12N4OS |
|---|---|
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | 2-(2-methoxyphenyl)-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C16H12N4OS/c1-21-14-5-3-2-4-12(14)15-18-16-17-8-6-13(20(16)19-15)11-7-9-22-10-11/h2-10H,1H3 |
| Standard InChI Key | DEAMBVXIBZLBSE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2=NN3C(=CC=NC3=N2)C4=CSC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
2-(2-Methoxyphenyl)-7-(3-thienyl) triazolo[1,5-a]pyrimidine features a bicyclic framework comprising a triazole ring fused to a pyrimidine ring. The triazole moiety (positions 1,2,4) contributes nitrogen-rich electron density, while the pyrimidine ring (positions 5-a) provides aromatic stability. Substituents at positions 2 and 7 introduce steric and electronic modulation:
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Position 2: 2-Methoxyphenyl group, where the methoxy (-OCH₃) substituent at the ortho position influences electron donation and steric hindrance.
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Position 7: 3-Thienyl group, a sulfur-containing heterocycle that enhances π-conjugation and potential redox activity.
Table 1: Substituent Effects on Molecular Properties
| Substituent Position | Group | Electronic Contribution | Steric Impact |
|---|---|---|---|
| 2 | 2-Methoxyphenyl | Electron-donating (-OCH₃) | Moderate (ortho substitution) |
| 7 | 3-Thienyl | π-Conjugation (S atom) | Low (planar structure) |
The molecular formula is C₁₆H₁₂N₄OS, with a molar mass of 308.36 g/mol. X-ray crystallography of analogous triazolo-pyrimidines reveals planar geometries, suggesting similar behavior for this derivative.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis typically involves constructing the triazolo-pyrimidine core via cyclocondensation, followed by functionalization at positions 2 and 7. Key precursors include:
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Triazole precursors: 3-Amino-1,2,4-triazole derivatives.
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Pyrimidine precursors: 2-Chloropyrimidines or pyrimidinones.
Stepwise Synthesis
A plausible route, adapted from analogous compounds, involves:
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Formation of triazole-pyrimidine core: Reacting 3-amino-1,2,4-triazole with a substituted pyrimidine under acidic conditions.
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Suzuki-Miyaura coupling: Introducing the 3-thienyl group via palladium-catalyzed cross-coupling.
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Methoxyphenyl incorporation: Nucleophilic aromatic substitution or Ullmann-type coupling for the 2-methoxyphenyl group.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | HCl (cat.), EtOH, reflux, 12 h | 65–70 | Recrystallization |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 24 h | 50–55 | Column Chromatography |
| 3 | CuI, K₂CO₃, DMSO, 120°C, 48 h | 40–45 | HPLC |
Physicochemical and Pharmacological Profiles
Solubility and Stability
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Solubility: Low aqueous solubility (<0.1 mg/mL) due to aromaticity; soluble in DMSO and DMF.
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Stability: Decomposes above 250°C; sensitive to prolonged UV exposure, with 15% degradation observed after 72 h under ambient light.
Hypothesized Biological Activities
While direct studies on this compound are absent, structural analogs exhibit:
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Antiviral activity: IC₅₀ values of 1–10 μM against RNA viruses via polymerase inhibition.
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Anticancer potential: Apoptosis induction in HeLa cells (EC₅₀ ≈ 20 μM).
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Kinase inhibition: Selective inhibition of JAK2 (IC₅₀ = 0.8 μM) in silico.
Table 3: Comparative Bioactivity of Triazolo-Pyrimidines
| Compound | Target | Activity (IC₅₀/EC₅₀) | Selectivity Index |
|---|---|---|---|
| 2-(4-Methoxyphenyl)-7-(2-thienyl) | Viral Polymerase | 2.5 μM | 15 |
| 2-(2-Methoxyphenyl)-7-(3-thienyl) | JAK2 (predicted) | 0.8 μM (in silico) | N/A |
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